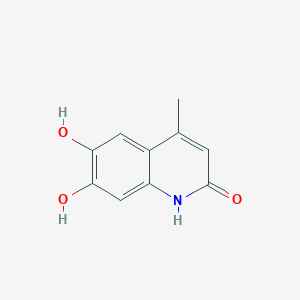

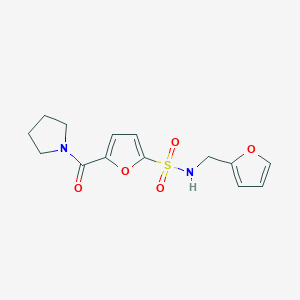

![molecular formula C9H16O B2536908 2,2-Dimethylspiro[3.3]heptan-6-ol CAS No. 2378503-51-4](/img/structure/B2536908.png)

2,2-Dimethylspiro[3.3]heptan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Stereochemistry : The synthesis and circular dichroism of Fecht acid analogs and related compounds provide insights into the absolute stereochemistry of chiral spiro[3.3]heptane compounds. This research offers a method to determine the absolute configuration of these compounds, which is crucial for understanding their chemical behavior and potential applications in drug design and other areas (Murai et al., 2000).

Spirocyclic Azetidines : The novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants, demonstrate the versatility of spiro[3.3]heptane derivatives in drug discovery. These compounds can be synthesized efficiently and have potential applications in the development of new pharmaceuticals (Carine M. Guerot et al., 2011).

Applications in Material Science

- Polymerization and Materials : The laser-powered homogeneous pyrolysis of 4-silaspiro[3,3]heptane has been studied as a source for 2-silaallene and its polymer. This research highlights the potential of spiro[3.3]heptane derivatives in creating new materials with unique properties, such as those derived from 2-silaallene polymerization (M. Urbanova et al., 1996).

Pharmacological Applications

- Anticonvulsant Agents : N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives have been evaluated as potential anticonvulsant agents. Some of these compounds showed promising activities, highlighting the therapeutic potential of spiro[3.3]heptane derivatives in treating seizure disorders (Jinping Li et al., 2015).

Chemical Ecology

- Insect Repellents : A nitrogen-containing terpene isolated from the defensive secretion of a millipede was found to be repellent to insects. This compound's structure relates to spiro[3.3]heptane derivatives, suggesting their role in natural defense mechanisms and potential applications as bio-inspired insect repellents (J. Smolanoff et al., 1975).

Propiedades

IUPAC Name |

2,2-dimethylspiro[3.3]heptan-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(2)5-9(6-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZOJJDZAQMPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylspiro[3.3]heptan-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

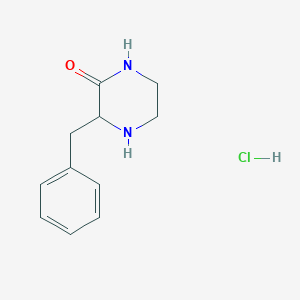

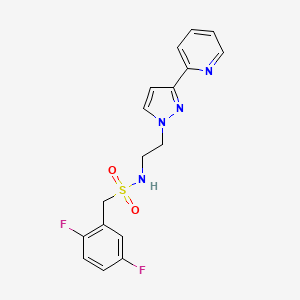

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

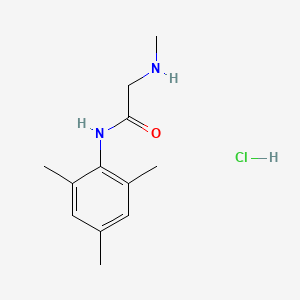

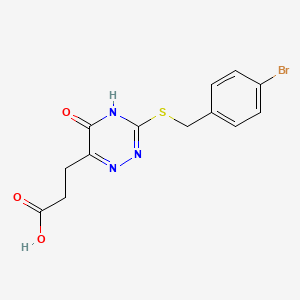

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)

![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)

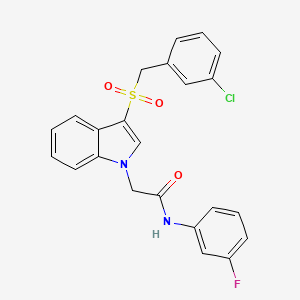

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)

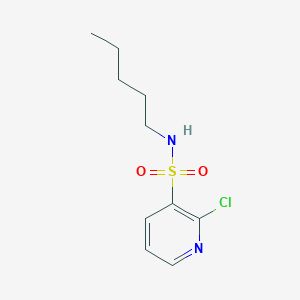

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)